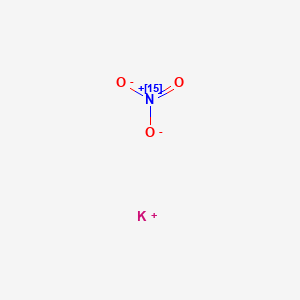

Nitrato de potasio-15N

Descripción general

Descripción

Potassium nitrate labeled with nitrogen-15 (^15N) is used as a tracer in studies to understand nitrogen (N) dynamics in soil and water systems. It plays a crucial role in agriculture and environmental science due to its involvement in nitrogen metabolism and its widespread use as a fertilizer.

Synthesis Analysis

A method to remove nitrite impurity from nitrate labeled with ^15N has been developed, highlighting the precision required in creating high-purity reagents for research purposes. This process involves the oxidation of NO2- to NO3- by UV light in the presence of a TiO2 catalyst, ensuring the purity of potassium nitrate-15N for accurate tracing in environmental studies (Malone & Stevens, 1998).

Molecular Structure Analysis

Research on potassium nitrate's molecular structure has led to the discovery of a new modification, δ-KNO3, highlighting the diverse crystalline forms potassium nitrate can assume. This modification shows unique coordination numbers and stacking of NO3- anions different from known forms, indicating the complexity of its molecular structure (Wolf, Alam, & Feldmann, 2015).

Chemical Reactions and Properties

The interaction of potassium with nitrogen metabolism was studied in apple dwarf rootstock seedlings, demonstrating how potassium levels affect plant growth, carbon (C) accumulation, and nitrate metabolism. This study illustrates the intricate relationship between potassium and nitrogen in plant physiology (Xu et al., 2020).

Physical Properties Analysis

A study on the crystalline phases of potassium nitrate through molecular dynamics simulations offers insights into its structural features under various pressures and temperatures. This research helps in understanding the stability and phase transitions of potassium nitrate, which are crucial for its application in different environmental conditions (Smith & Clarke, 1989).

Aplicaciones Científicas De Investigación

Agricultura: Mejora de la absorción de nitrógeno en los cultivos

El nitrato de potasio-15N es fundamental en la investigación agrícola para rastrear la absorción de nitrógeno por parte de los cultivos. Ayuda a comprender cómo las diferentes estrategias de fertilización afectan la eficiencia del nitrógeno en las plantas. Esta técnica de rastreo isotópico ha sido fundamental para mejorar las formulaciones de fertilizantes para aumentar el rendimiento de los cultivos y reducir el impacto ambiental .

Ciencias Ambientales: Estudios de retención de nitrógeno en el suelo

Los investigadores utilizan this compound para estudiar la retención de nitrógeno en la materia orgánica del suelo. Esta aplicación es crucial para las ciencias ambientales, ya que ayuda a evaluar los efectos a largo plazo de los fertilizantes nitrogenados en la salud del suelo y su capacidad para secuestrar carbono, lo que influye en las estrategias de mitigación del cambio climático .

Bioquímica: Estándar interno para la cuantificación de nitratos

En bioquímica, el this compound sirve como estándar interno para la cuantificación de nitratos en muestras biológicas. Esto es particularmente importante en estudios que involucran sujetos humanos o animales donde se requiere una medición precisa de los niveles de nitratos para diversas investigaciones de salud y fisiológicas .

Fisiología vegetal: Medición de la abundancia de proteínas

El compuesto se utiliza en fisiología vegetal para medir la abundancia de proteínas en organismos modelo como Arabidopsis. Esta aplicación es esencial para comprender la expresión genética y la síntesis de proteínas en respuesta a diversos factores ambientales y genéticos .

Ecología microbiana: Comprender las comunidades microbianas del suelo

El this compound ayuda a explorar la composición y abundancia de las comunidades microbianas del suelo. Ayuda a descifrar el papel de los diferentes grupos microbianos en el ciclo del nitrógeno y su respuesta a diversas prácticas agrícolas .

Rastreo de isótopos en la producción de arroz

La metagenómica integrada y el rastreo de isótopos con this compound revelan los mecanismos mediante los cuales las tasas de aplicación de nitrógeno y las densidades de siembra impactan la eficiencia de absorción de nitrógeno en las raíces del arroz. Esta investigación es vital para optimizar las prácticas de cultivo del arroz para lograr un alto rendimiento y calidad .

Estudios comparativos de fuentes de nitrógeno

El this compound se utiliza en estudios comparativos para evaluar la eficiencia de diferentes fuentes de nitrógeno aplicadas a cultivos como el maíz. Dichos estudios son esenciales para determinar los métodos de fertilización más efectivos que promueven la absorción de los cultivos al tiempo que minimizan la pérdida de nitrógeno .

Nanotecnología: Oxidante en la producción química

En el campo de la nanotecnología, el this compound se utiliza como oxidante en la producción química. Sus aplicaciones se extienden a la síntesis de compuestos como la sacarina, la vitamina C, la isoniazida y el ácido benzoico, que son importantes en varios procesos industriales y farmacéuticos .

Mecanismo De Acción

Target of Action

Potassium nitrate-15N is an inorganic compound enriched with the nitrogen-15 (^15N) isotope . The primary target of this compound is the nitrogen cycle in organisms, specifically the uptake of fertilizer nitrogen (N) by crops and its retention in soil organic matter .

Mode of Action

Potassium nitrate-15N interacts with its targets by being assimilated into the organism’s nitrogen cycle. It is used as a tracer to follow the uptake of fertilizer nitrogen by crops and its retention in soil organic matter . It can also serve as an internal standard for quantifying nitrate in biological samples, mainly of human or animal origin .

Biochemical Pathways

The assimilation of potassium nitrate-15N affects the nitrogen metabolism pathway. This pathway involves the sequential reactions catalyzed by the enzymes nitrate reductase (NR), nitrite reductase (NiR), glutamine synthetase (GS), and glutamate synthase (GOGAT) . The reduction of nitrate (NO3-) to nitrite (NO2-) via NR is the rate-limiting step in this pathway .

Pharmacokinetics

It is known that the compound is used in agriculture, suggesting that it is likely absorbed by plants from the soil and distributed within the plant through the vascular system .

Result of Action

The use of potassium nitrate-15N allows for the tracking of nitrogen uptake and retention in crops and soil organic matter . This can provide valuable information about the efficiency of nitrogen use in agricultural systems and contribute to strategies for improving nitrogen use efficiency.

Action Environment

The action of potassium nitrate-15N can be influenced by various environmental factors. For instance, soil texture and fertilizer timing can affect the uptake and assimilation of the compound

Safety and Hazards

Potassium nitrate-15N may intensify fire and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Direcciones Futuras

Propiedades

IUPAC Name |

potassium;dioxido(oxo)(15N)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.NO3/c;2-1(3)4/q+1;-1/i;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIUAXJPYTZDNR-IEOVAKBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N+](=O)([O-])[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447921 | |

| Record name | Potassium (~15~N)nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.097 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57654-83-8 | |

| Record name | Potassium (~15~N)nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why was Potassium Nitrate-15N used in this study instead of regular Potassium Nitrate?

A1: Researchers used K15NO3 as a tracer to track the fate of nitrogen derived from nitrate in the peatland soil. The 15N isotope is heavier than the more common 14N, allowing scientists to distinguish between nitrogen originating from the K15NO3 and nitrogen already present in the soil. By analyzing the isotopic composition of N2O emitted from the soil, they could determine if the N2O was produced via denitrification of nitrate.

Q2: How did the researchers use Potassium Nitrate-15N to investigate N2O production pathways?

A2: The researchers applied K15NO3 to peatland soil samples in a controlled laboratory setting. They then monitored the isotopic composition (specifically the 15N enrichment) of the emitted N2O over time. Observing negative site preference and 18O values during the nitrate treatment indicated nitrifier-denitrification as a source of N2O []. This approach allowed them to identify nitrifier-denitrification as a key process contributing to N2O emissions when nitrate is present.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.